4-(Aminomethyl)pyridin-3-amine

描述

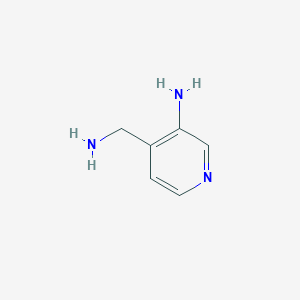

4-(Aminomethyl)pyridin-3-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an aminomethyl group attached to the third position of the pyridine ring, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)pyridin-3-amine typically involves the reduction of 4-cyanopyridine using hydrogen in the presence of a catalyst such as Raney nickel. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure. The hydrogenation process converts the nitrile group into an aminomethyl group, yielding the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.

化学反应分析

Types of Reactions: 4-(Aminomethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Saturated amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

科学研究应用

Medicinal Chemistry Applications

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

One of the most notable applications of 4-(aminomethyl)pyridin-3-amine is its role as an inhibitor of DPP-4, an enzyme crucial in glucose metabolism. Research has shown that derivatives of this compound can selectively inhibit DPP-4, making them potential candidates for treating type 2 diabetes. Structure-activity relationship studies indicate that modifications to the aminomethyl group can enhance inhibitory potency, with some derivatives achieving IC50 values as low as 10 nM.

| Compound | IC50 Value (nM) | Notes |

|---|---|---|

| 4-(Aminomethyl)pyridine Derivative A | 10 | High selectivity for DPP-4 |

| 4-(Aminomethyl)pyridine Derivative B | 25 | Moderate selectivity; potential for further optimization |

Antiviral Activity Against Filoviruses

Recent studies have identified a series of 4-(aminomethyl)benzamide-based inhibitors that exhibit potent activity against Ebola and Marburg viruses. Compounds derived from this structure have demonstrated EC50 values below 10 µM, indicating their potential as therapeutic agents against these deadly viruses .

| Compound | EC50 Value (µM) | Virus Targeted |

|---|---|---|

| CBS1118 | <10 | Ebola, Marburg |

| Compound X | 3.87 | Ebola |

| Compound Y | 2.34 | Marburg |

Material Science Applications

Pyroelectric Properties

The compound has been investigated for its pyroelectric properties, particularly in the context of hydrogen bonding interactions that facilitate polarization under an applied electric field. Studies have shown that pairs of 4-(aminomethyl)pyridine can exhibit antiparallel arrangements that enhance their pyroelectric response .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with amines under specific conditions. The structural modifications to the aminomethyl group significantly influence its biological activity and chemical reactivity.

Case Studies

Case Study: DPP-4 Inhibition

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound to evaluate their DPP-4 inhibitory effects. The study highlighted how variations in substituents on the pyridine ring affected binding interactions and selectivity towards DPP-4 and related enzymes like DPP-8. The findings underscored the importance of optimizing the structure for enhanced biological activity.

Case Study: Antiviral Development

Another significant study focused on developing antiviral agents targeting filoviruses using derivatives of this compound. The research demonstrated that specific modifications to the compound improved its efficacy against viral entry mechanisms, paving the way for future therapeutic developments in combating viral infections .

作用机制

The mechanism of action of 4-(Aminomethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

相似化合物的比较

3-(Aminomethyl)pyridine: Similar structure but with the aminomethyl group at the third position.

4-(Methylamino)pyridine: Contains a methylamino group instead of an aminomethyl group.

4-(Aminomethyl)piperidine: A piperidine derivative with an aminomethyl group.

Uniqueness: 4-(Aminomethyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

生物活性

4-(Aminomethyl)pyridin-3-amine, also known as 4-picolylamine, is a pyridine derivative that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈N₂, characterized by a pyridine ring substituted with an aminomethyl group at the 4-position. This structural arrangement contributes to its reactivity and biological activity, particularly in interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Research indicates that derivatives of this compound can selectively inhibit DPP-4, making them potential candidates for treating type 2 diabetes. Structure-activity relationship (SAR) studies have shown that modifications to the aminomethyl group can enhance inhibitory potency, with some derivatives achieving IC50 values as low as 10 nM .

Table 1: Comparison of DPP-4 Inhibitory Potency

| Compound Name | IC50 (nM) | Notes |

|---|---|---|

| This compound | <10 | Strong DPP-4 inhibitor |

| Derivative A | 15 | Moderate potency |

| Derivative B | 25 | Lower potency compared to the parent compound |

Diabetes Management

Due to its DPP-4 inhibitory activity, this compound has potential applications in managing type 2 diabetes. The inhibition of DPP-4 leads to increased levels of incretin hormones, which play a crucial role in glucose metabolism.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of related compounds like 4-aminopyridine (4-AP), which shares structural similarities. Studies suggest that these compounds can block voltage-gated potassium channels, enhancing neuronal conduction and potentially benefiting conditions such as multiple sclerosis (MS) .

Case Study: Neuroprotective Mechanism in MS

In preclinical models, 4-AP demonstrated significant improvements in motor function and visual acuity in MS patients by blocking potassium channels that are often dysfunctional in demyelinated axons .

Synthesis and Derivatives

Several synthetic routes for producing this compound have been explored, allowing for the development of various derivatives with enhanced biological activity. These derivatives are being investigated for their anti-cancer and anti-inflammatory properties .

Table 2: Synthetic Routes for this compound

| Synthesis Method | Yield (%) | Advantages |

|---|---|---|

| Method A | 85 | High yield, straightforward |

| Method B | 70 | Suitable for large-scale production |

| Method C | 60 | Allows for modification of substituents |

属性

IUPAC Name |

4-(aminomethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKNYDPZJJXIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463614 | |

| Record name | 4-(aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144288-49-3 | |

| Record name | 4-(aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。